

# Application Notes and Protocols for CH1055 in Brain Tumor Imaging

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## Compound of Interest

Compound Name: CH1055

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## Introduction

**CH1055** is a small-molecule, near-infrared II (NIR-II) fluorescent dye with a molecular weight of approximately 970 Da.[1][2] It exhibits an excitation wavelength of around 808 nm and an emission wavelength of approximately 1055 nm.[2] A key advantage of **CH1055** is its rapid excretion through the kidneys, with about 90% cleared within 24 hours, which minimizes potential long-term toxicity.[1][2][3] This characteristic, combined with its performance in deep-tissue imaging, makes it a promising candidate for preclinical and potentially clinical applications, including brain tumor imaging.[1][3] **CH1055** can be utilized for in vivo imaging and can be conjugated to antibodies or other ligands for targeted molecular imaging of tumors.[2]

## Principle of Brain Tumor Imaging with CH1055

Fluorescence imaging in the NIR-II window (1000-1700 nm) offers significant advantages for in vivo applications, including deeper tissue penetration, higher spatial resolution, and reduced autofluorescence and scattering compared to traditional NIR-I imaging.[4] **CH1055**-based probes capitalize on these benefits for brain tumor visualization.

There are two primary strategies for using **CH1055** in brain tumor imaging:

- **Passive Targeting:** PEGylated **CH1055 (CH1055-PEG)** can passively accumulate in brain tumors. This is attributed to the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors lead to the retention of nanoparticles and large molecules.
- **Active Targeting:** **CH1055** can be conjugated to targeting moieties such as antibodies (e.g., anti-EGFR Affibody) or peptides (e.g., uPAR-targeting peptide AE105) to specifically bind to receptors that are overexpressed on cancer cells.<sup>[1][4]</sup> This approach enhances the signal from the tumor and improves the tumor-to-background ratio.

## Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of **CH1055** in brain tumor imaging.

Probe	Animal Model	Tumor Model	Imaging Depth	Tumor-to-Background Ratio (TBR) / Tumor-to-Normal Tissue (T/NT) Ratio	Time Post-Injection for Peak Ratio	Reference
CH1055-PEG	Nude Mice	U87MG Glioblastoma	~4 mm	T/NT ratio of 3.2	6 hours	<sup>[5]</sup>
CH1055-PEG	Nude Mice	U87MG Glioblastoma	~4 mm	T/NT ratio of 4.25 ± 0.35	24 hours	<sup>[5]</sup>
CH1055-4Glu-AE105 (uPAR targeted)	Orthotopic GBM bearing nude mice	Glioblastoma (GBM)	Through skull	TBR of 2.7	96 hours	<sup>[4]</sup>

## Experimental Protocols

### Protocol 1: Orthotopic Brain Tumor Model Generation

This protocol describes the surgical implantation of human glioblastoma cells into the brains of immunocompromised mice to create an orthotopic brain tumor model.

Materials:

- U87MG human glioblastoma cells
- Nude mice (e.g., BALB/c nude)
- Stereotactic apparatus
- Anesthesia (e.g., isoflurane)
- Surgical tools (scalpel, drill, syringe)
- Cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS)

Procedure:

- Culture U87MG cells to the desired confluence.
- Harvest and resuspend the cells in PBS at the desired concentration.
- Anesthetize the mouse and mount it on the stereotactic frame.
- Make a small incision in the scalp to expose the skull.
- Using stereotactic coordinates, drill a small burr hole in the skull over the desired implantation site (e.g., the left hemisphere).[5]
- Slowly inject the U87MG cell suspension into the brain at a specific depth (e.g., ~4 mm).[5]
- Withdraw the needle slowly, and suture the scalp incision.

- Monitor the animal for recovery and tumor growth. Tumor size can be monitored using MRI.  
[\[5\]](#)

## Protocol 2: In Vivo NIR-II Fluorescence Imaging of Brain Tumors

This protocol outlines the procedure for non-invasive, through-skull imaging of orthotopic brain tumors in mice using **CH1055**-based probes.

Materials:

- Mouse with an orthotopic brain tumor
- **CH1055**-PEG or a targeted **CH1055** conjugate
- NIR-II imaging system equipped with:
  - An 808 nm excitation laser[\[4\]](#)
  - A high-pass filter (e.g., 1050 nm, 1200 nm, or 1300 nm)[\[4\]](#)[\[5\]](#)[\[6\]](#)
  - A sensitive NIR-II detector (e.g., InGaAs camera)
- Anesthesia (e.g., isoflurane)

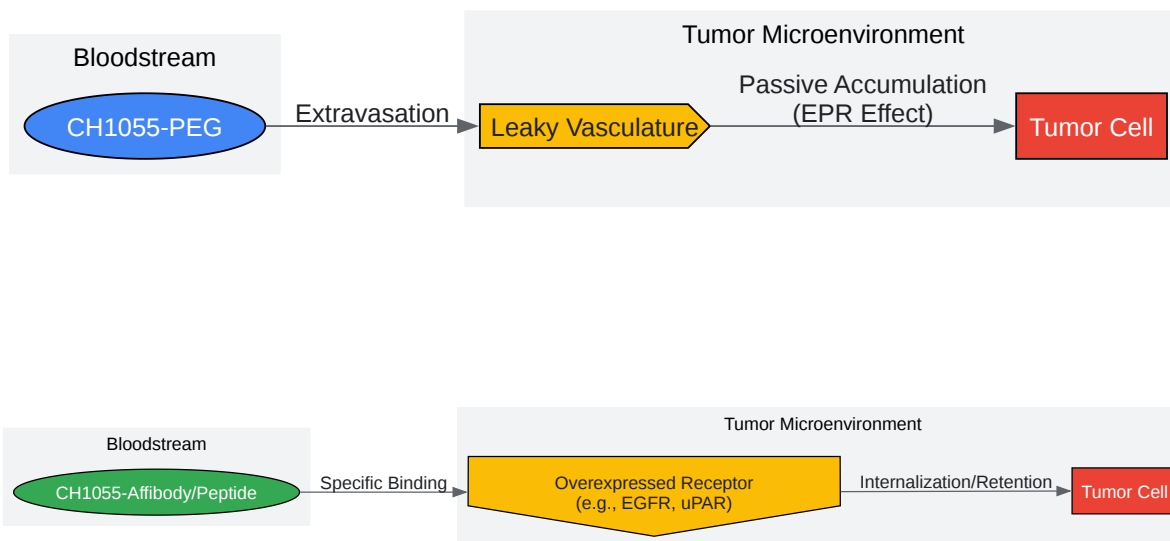
Procedure:

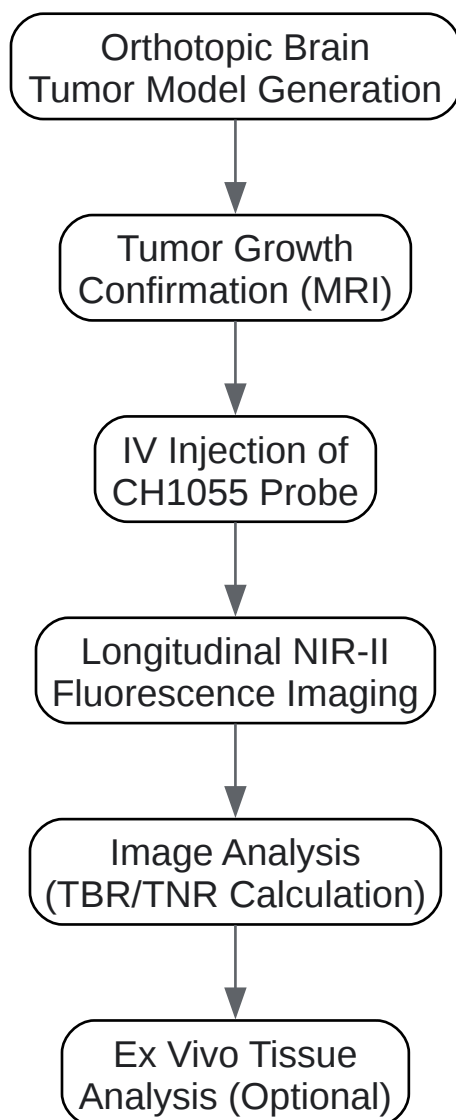
- Anesthetize the mouse and place it on the imaging stage.
- Administer the **CH1055** probe via tail vein injection (e.g., 100 µg of **CH1055**-PEG).[\[5\]](#)
- Acquire images at various time points post-injection (e.g., 6, 24, 96 hours).[\[4\]](#)[\[5\]](#)
- For imaging, excite the region of interest with the 808 nm laser and collect the emitted fluorescence through the appropriate long-pass filter.[\[4\]](#)
- Analyze the images to determine the tumor-to-background or tumor-to-normal tissue ratio.

## Visualizations

### Signaling and Targeting Pathways

The following diagrams illustrate the mechanisms of **CH1055** accumulation in brain tumors.





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